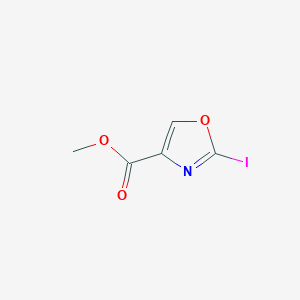
Methyl 2-iodooxazole-4-carboxylate
Vue d'ensemble
Description
Methyl 2-iodooxazole-4-carboxylate is a chemical compound with the molecular formula C5H4INO3 . It is a heterocyclic compound, specifically an oxazole, which is a five-membered ring containing one oxygen atom and one nitrogen atom .
Physical And Chemical Properties Analysis
Methyl 2-iodooxazole-4-carboxylate has a molecular weight of 252.99 g/mol . Other physical and chemical properties such as boiling point are not specified in the available literature.Applications De Recherche Scientifique
Metal-mediated DNA base pairing of 2-oxo-imidazole-4-carboxylate nucleotides
- Application Summary: This research focuses on the metal-mediated base pairing properties of a novel 2-oxo-imidazole-4-carboxylate (ImOC) nucleobase . The ImOC nucleobases were found to form stable ImOC –Cu II – ImOC and ImOC –Hg II – ImOC base pairs in the presence of the corresponding metal ions .
- Methods of Application: The ImOC nucleobases can be easily derived from a commercially available uridine analogue . The ImOC bases did not react with other divalent metal ions and showed superior metal selectivity compared to similar nucleobase design reported so far .
- Results: The ImOC –Cu II – ImOC base pair was much more stable than mismatch pairs with other natural nucleobases, confirming the base pair specificity in the presence of Cu II . Furthermore, they demonstrated the quantitative assembly of three Cu II ions inside a DNA duplex with three consecutive ImOC – ImOC pairs .
Metalation of Oxazoles and Benzoxazoles
- Application Summary: This research discusses the metalation of oxazoles and benzoxazoles, including synthesis of oxazoles and benzoxazoles, metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions .
- Methods of Application: The methods discussed include synthesis of oxazoles and benzoxazoles, deprotonations and halogen–metal exchange of oxazoles and benzoxazoles, Suzuki–Miyaura, Stille, and Negishi cross-coupling reactions .
- Results: The results of this research have been widely used, especially in the last 10 years .
Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibitory Activity
- Application Summary: A chain of oxazole derivatives were synthesized and checked for PTP-1B inhibitory activity . Protein tyrosine phosphatase-1B (PTP-1B) has been found important for the treatment of diabetes and obesity .
- Methods of Application: The oxazole derivatives were synthesized and their inhibitory activity against PTP-1B was tested .
- Results: Out of all compounds, two exhibited the most promising activity .
Metalation of Oxazoles and Benzoxazoles
- Application Summary: This research discusses the metalation of oxazoles and benzoxazoles, including synthesis of oxazoles and benzoxazoles, metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions .
- Methods of Application: The methods discussed include synthesis of oxazoles and benzoxazoles, deprotonations and halogen–metal exchange of oxazoles and benzoxazoles, Suzuki–Miyaura, Stille, and Negishi cross-coupling reactions .
- Results: The results of this research have been widely used, especially in the last 10 years .
Metal-mediated DNA base pairing of 2-oxo-imidazole-4-carboxylate nucleotides
- Application Summary: This research focuses on the metal-mediated base pairing properties of a novel 2-oxo-imidazole-4-carboxylate (ImOC) nucleobase . The ImOC nucleobases were found to form stable ImOC –Cu II – ImOC and ImOC –Hg II – ImOC base pairs in the presence of the corresponding metal ions .
- Methods of Application: The ImOC nucleobases can be easily derived from a commercially available uridine analogue . The ImOC bases did not react with other divalent metal ions and showed superior metal selectivity compared to similar nucleobase design reported so far .
- Results: The ImOC –Cu II – ImOC base pair was much more stable than mismatch pairs with other natural nucleobases, confirming the base pair specificity in the presence of Cu II . Furthermore, they demonstrated the quantitative assembly of three Cu II ions inside a DNA duplex with three consecutive ImOC – ImOC pairs .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-iodo-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBLBUQNQJGLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-iodooxazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




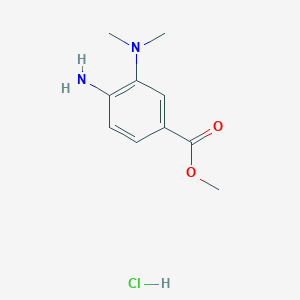

![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B1432119.png)

![2-[(4-Methylcyclohexyl)amino]ethan-1-ol hydrochloride](/img/structure/B1432121.png)

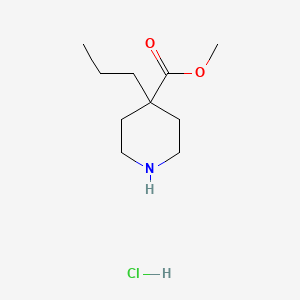

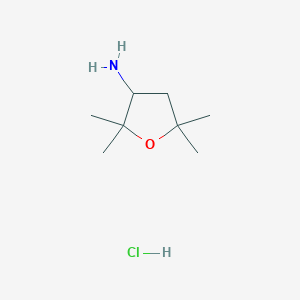
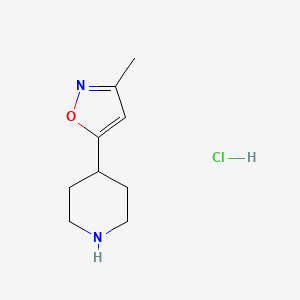
![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B1432132.png)

